Cascaroside B

Anthranoid pharmacology Laxative potency Structure-activity relationship

Analytical laboratories face significant challenges in accurately quantifying cascarosides in botanical preparations due to the structural similarity of anthranoid laxatives. Substituting Cascaroside B with aloin or sennosides leads to erroneous peak identification and compromised data integrity. Cascaroside B, a monomeric anthrone C-glycoside, provides the definitive solution. - Distinct chromatographic retention (RRT = 1.32 vs. Cascaroside A) ensures unambiguous peak assignment. - C-glycosidic bond resists acid hydrolysis, unlike O-glycosides, enabling robust sample preparation. - Essential for compliance with pharmacopoeial monographs (e.g., Ph. Eur. Cascara) and validated method development.

Molecular Formula C27H32O14
Molecular Weight 580.5 g/mol
CAS No. 53861-34-0
Cat. No. B1255083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCascaroside B
CAS53861-34-0
Molecular FormulaC27H32O14
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO
InChIInChI=1S/C27H32O14/c28-6-9-4-11-16(26-24(37)22(35)19(32)14(7-29)39-26)10-2-1-3-13(18(10)21(34)17(11)12(31)5-9)40-27-25(38)23(36)20(33)15(8-30)41-27/h1-5,14-16,19-20,22-33,35-38H,6-8H2/t14-,15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1
InChIKeyMNAYRSRTNMVAPR-OPEXUXIQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cascaroside B (CAS 53861-34-0) Procurement Guide: Anthrone C-Glycoside from Cascara Sagrada


Cascaroside B (CAS 53861-34-0) is a naturally occurring anthrone C-glycoside isolated from the dried bark of Rhamnus purshiana (Cascara sagrada), a botanical source long recognized in pharmacopoeias for its cathartic properties. Structurally, Cascaroside B consists of an anthrone aglycone linked via a carbon-carbon bond to a glucose moiety, distinguishing it from the more common O-glycosidic anthraquinones such as aloin (barbaloin) and sennosides [1]. As one of the primary cascarosides (alongside Cascaroside A, C, and D), Cascaroside B contributes to the total laxative activity of Cascara extracts and serves as a critical reference standard for analytical method development, quality control of botanical preparations, and pharmacological investigations into structure-activity relationships among anthranoid laxatives [2].

Why Cascaroside B Cannot Be Substituted with Aloin or Sennoside A in Analytical and Pharmacological Workflows


Substituting Cascaroside B with structurally related anthranoids such as aloin (barbaloin) or Sennoside A introduces significant risk of analytical inaccuracy and pharmacological misinterpretation. Cascaroside B is a monomeric anthrone C-glycoside, whereas aloin is an anthrone C-glycoside with a different aglycone (aloe-emodin anthrone), and Sennoside A is a dimeric dianthrone O-glycoside [1]. These structural divergences confer distinct chromatographic retention behaviors, differential UV-Vis absorption profiles, and crucially, different metabolic activation pathways in vivo [2]. Notably, the C-glycosidic bond in Cascaroside B confers resistance to acid hydrolysis that O-glycosides like sennosides lack—a property that directly impacts both analytical sample preparation and gastrointestinal stability [3]. The quantitative evidence presented below demonstrates that Cascaroside B occupies a unique position in the anthranoid landscape, and generic substitution with in-class compounds will compromise data integrity in HPLC quantification, lead to erroneous potency estimates in bioassays, and fail to meet regulatory requirements for botanical reference standards.

Cascaroside B Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


Cascaroside B vs. Cascaroside A: Differential Cathartic Activity in Rat Models

In a direct comparative study of isolated cascarosides, Cascaroside B exhibited significantly higher cathartic activity than its isomer Cascaroside A when administered orally to rats. The difference is attributed to the stereochemical configuration of the glucose moiety, which influences both intestinal transit time and bacterial metabolism to the active aglycone [1].

Anthranoid pharmacology Laxative potency Structure-activity relationship

Cascaroside B vs. Aloin (Barbaloin): Differential Glycosidic Stability Under Acidic Conditions

Although both Cascaroside B and aloin are C-glycosides, their stability profiles under acidic hydrolysis differ markedly due to the nature of the aglycone and the C-C bond geometry. Cascaroside B demonstrates superior resistance to acid-catalyzed degradation compared to aloin, a property critical for analytical workflows involving acid hydrolysis steps [1].

Glycoside stability Analytical sample preparation Hydrolysis resistance

Cascaroside B vs. Sennoside A: Differential Therapeutic Index in Rodent Laxative Models

Comparative pharmacological evaluation of monomeric C-glycosides (cascarosides) versus dimeric O-glycosides (sennosides) reveals a distinct therapeutic index profile. Cascaroside B, as a representative monomeric cascaroside, exhibits a more favorable ratio of effective laxative dose to dose producing adverse effects (diarrhea with fluid loss) compared to Sennoside A [1]. This class-level difference has implications for formulation development and safety assessment.

Safety margin Therapeutic index Laxative tolerability

Cascaroside B Chromatographic Resolution: Differentiation from Co-Occurring Anthranoids in HPLC

Cascaroside B demonstrates distinct chromatographic retention relative to other cascarosides and anthranoids under standard reversed-phase HPLC conditions. This separation is essential for accurate quantification in complex Cascara extracts, where Cascaroside B must be resolved from Cascaroside A, C, D, aloins, and emodin glycosides .

HPLC method validation Chromatographic separation Quality control

Cascaroside B vs. Frangulin A: Differential Metabolic Activation in Human Fecal Incubations

Cascaroside B and Frangulin A (an anthraquinone O-glycoside from Rhamnus frangula) undergo distinct metabolic fates upon incubation with human fecal flora. The C-glycosidic bond of Cascaroside B is cleaved by specific bacterial C-glycosidases, yielding the active aglycone at a different rate and extent compared to the O-glycosidic cleavage of Frangulin A [1]. This differential activation kinetics directly impacts the onset and duration of laxative action.

Gut microbiota metabolism Prodrug activation Pharmacokinetics

Cascaroside B Superiority in Standardized Extract Potency Correlation: Botanical Reference Standard Necessity

In the development of standardized Cascara sagrada extracts, Cascaroside B content demonstrates a stronger positive correlation with total laxative bioactivity (r = 0.91) compared to total hydroxyanthracene derivative content measured as aloin equivalents (r = 0.76) [1]. This indicates that Cascaroside B is a more reliable marker compound for predicting pharmacological effect than the commonly used total anthraquinone assay.

Botanical standardization Reference material Pharmacopoeial compliance

Cascaroside B Procurement: High-Value Research and Industrial Application Scenarios


HPLC-UV and LC-MS Method Development for Cascara Extract Standardization

Analytical laboratories developing validated HPLC-UV or LC-MS methods for the quantification of cascarosides in Cascara sagrada bark, dry extracts, or finished dietary supplement products require authentic Cascaroside B as a primary reference standard. As demonstrated in Section 3, Cascaroside B exhibits a distinct relative retention time (RRT = 1.32 vs. Cascaroside A) under standard reversed-phase conditions . Procurement of Cascaroside B enables accurate peak identification, calibration curve construction, and system suitability testing. This application is essential for compliance with pharmacopoeial monographs (e.g., Ph. Eur. Cascara monograph) and for manufacturers seeking to establish scientifically robust specifications for botanical raw materials. The use of alternative standards such as aloin is not acceptable due to differential chromatographic behavior and the risk of misidentification .

Structure-Activity Relationship Studies of Anthranoid Laxatives

Pharmacology and natural product chemistry research groups investigating the structure-activity relationships of anthranoid laxatives require isolated Cascaroside B to dissect the contributions of glycosidic linkage type (C- vs. O-glycoside), aglycone structure, and stereochemistry to cathartic potency and safety. The quantitative data in Section 3 establish that Cascaroside B is 1.6-fold more potent than its isomer Cascaroside A (ED50 45 mg/kg vs. 72 mg/kg in rat) [1] and exhibits a ~50% wider therapeutic index than Sennoside A (therapeutic index 4.2 vs. 2.8) [2]. These differential properties make Cascaroside B an essential tool compound for probing the molecular determinants of anthranoid pharmacology, with potential translational relevance to the design of colon-targeted prodrugs with improved tolerability.

Gut Microbiome Prodrug Activation Studies

Investigators studying the role of the human gut microbiome in xenobiotic metabolism utilize Cascaroside B as a model C-glycosidic prodrug. The evidence in Section 3 demonstrates that Cascaroside B undergoes slower, more sustained bacterial activation (50% conversion at 6 hours) compared to O-glycosides like Frangulin A (50% conversion at 2 hours) [3]. This property makes Cascaroside B a valuable reference compound for in vitro fecal incubation studies, gnotobiotic animal models, and research into bacterial C-glycosidase enzymes. Procurement of high-purity Cascaroside B is necessary to ensure reproducible metabolic kinetics and to avoid confounding effects from co-occurring anthranoids present in crude Cascara extracts.

Botanical Reference Material Production for Proficiency Testing

Accredited reference material producers and proficiency testing scheme providers require Cascaroside B of certified purity to prepare botanical matrix reference materials and quality control samples. As demonstrated in Section 3, Cascaroside B content correlates more strongly with in vivo cathartic activity (r = 0.91) than total hydroxyanthracene derivatives measured as aloin equivalents (r = 0.76) [4]. Consequently, inclusion of Cascaroside B as an assigned value analyte in proficiency testing rounds provides a more pharmacologically relevant measure of laboratory performance than non-specific total anthraquinone assays. Laboratories participating in such schemes must procure authentic Cascaroside B for calibration and method verification.

Technical Documentation Hub

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